MLN-4760

描述

ORE-1001 是一种小分子化合物,已被研究用于其潜在的治疗应用,尤其是在治疗炎症性肠病(如轻度至中度溃疡性结肠炎)方面。 它作为血管紧张素转换酶 2 的抑制剂发挥作用,在调节血压和炎症中起作用 .

准备方法

合成路线和反应条件

ORE-1001 的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括以下步骤:

咪唑环的形成: 此步骤涉及将合适的先驱体与 3,5-二氯苄基氯等试剂反应以形成咪唑环。

羧酸基团的引入: 羧酸基团通过一系列涉及使用保护基团和随后的脱保护的反应引入。

工业生产方法

ORE-1001 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 结晶和色谱等技术用于纯化最终产品 .

化学反应分析

反应类型

ORE-1001 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可以进行以修饰化合物中存在的官能团。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤化物和其他亲核试剂通常用于取代反应.

形成的主要产物

从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羧酸,而还原可能会产生醇或胺 .

科学研究应用

Cardiovascular Diseases

MLN-4760 has been investigated for its role in managing hypertension and associated cardiovascular conditions. Its ability to inhibit ACE2 can potentially lead to increased angiotensin II levels, influencing vascular tone and blood pressure regulation.

- Case Study : A study mimicking SARS-CoV-2 infection in spontaneously hypertensive rats found that low doses of this compound had complex effects on cardiovascular health. While it exhibited pro-obesogenic effects and altered renin-angiotensin system activity, it did not exacerbate pre-existing hypertension .

Viral Infections

The inhibition of ACE2 by this compound has significant implications for viral infections, particularly those caused by coronaviruses.

- SARS-CoV-2 Interaction : this compound effectively blocks the interaction between the spike protein of SARS-CoV-2 and human ACE2. This blockade may prevent viral entry into host cells, suggesting a potential application in treating COVID-19 . However, it was also observed that while this compound inhibits ACE2 activity, it does not completely prevent the binding of SARS-CoV-2 spike protein to ACE2 .

Data Tables

Case Studies

- Study on Oxidative Stress :

- Cardiovascular Pathology Study :

作用机制

ORE-1001 通过抑制血管紧张素转换酶 2 的活性发挥作用。这种酶参与将血管紧张素 II 转换为血管紧张素 1-7,后者具有血管扩张和抗炎作用。 通过抑制这种酶,ORE-1001 减少了血管紧张素 1-7 的产生,从而导致炎症减少和血压调节 .

相似化合物的比较

类似化合物

MLN-4760: 另一种具有类似特性和应用的血管紧张素转换酶 2 抑制剂。

GL-1001: 一种对血管紧张素转换酶 2 具有可比抑制效果的化合物

独特性

ORE-1001 由于其特定的分子结构而具有独特性,该结构允许选择性抑制血管紧张素转换酶 2。 这种选择性使其成为治疗应用的有希望的候选者,尤其是在炎症性疾病的治疗中 .

生物活性

MLN-4760 is a selective inhibitor of the angiotensin-converting enzyme 2 (ACE2) that has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and viral infections such as COVID-19. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and implications for treatment.

This compound functions primarily as an ACE2 inhibitor, affecting the renin-angiotensin system (RAS). By inhibiting ACE2, it alters the balance between angiotensin II and angiotensin-(1-7), potentially leading to various physiological effects. The inhibition of ACE2 has been linked to increased oxidative stress and inflammation, which are critical factors in cardiovascular diseases.

Key Findings:

- Inhibition of ACE2 : this compound demonstrates significant selectivity for ACE2 over ACE, with varying degrees of efficacy among its isomers. For instance, this compound-B exhibited a 20-fold selectivity for ACE2 in human mononuclear cells compared to ACE .

- Oxidative Stress Induction : Studies indicate that this compound induces oxidative stress, leading to increased levels of hydrogen sulfide (H₂S) and activation of compensatory mechanisms involving nitric oxide (NO) signaling .

Pharmacological Effects

The biological activity of this compound has been evaluated through various experimental models. Below is a summary of notable pharmacological effects observed in studies:

Case Study 1: Oxidative Stress and Compensatory Mechanisms

In a study involving SHRs, this compound treatment resulted in increased plasma H₂S levels and upregulation of H₂S-producing enzymes (Mpst, Cth, Cbs). This was associated with enhanced expression of antioxidant genes, suggesting a compensatory response to oxidative damage induced by the drug .

Case Study 2: Selectivity and Efficacy

Research comparing the efficacy of this compound isomers revealed that while all isomers inhibited ACE activity, this compound-B was more effective than its racemic counterpart in human mononuclear cells. This suggests potential for targeted therapy based on specific isomer selection .

Implications for Treatment

The biological activity of this compound indicates its potential use in treating conditions related to dysregulated RAS activity. However, the induction of oxidative stress raises concerns about its long-term safety profile. Further research is needed to fully understand the implications of these findings, particularly regarding its use in hypertensive patients and individuals at risk for viral infections.

常见问题

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying MLN-4760 and its derivatives?

this compound is synthesized via a multi-step organic process, starting with (3,5-dichlorophenyl)methanol to form the core imidazole structure. Fluorinated derivatives (e.g., F-MLN-4760) replace chlorophenyl groups with fluorophenyl or fluoropyridine moieties during synthesis. Tert-butyl protection of carboxylic acid groups is critical for radiofluorination stability. Purification uses HPLC, with diastereoisomers identified by comparing retention times to commercial (S,S)-MLN-4760. Overall yields for this compound and derivatives range from 5–7%, with >99% purity confirmed via HRMS and NMR .

Q. How is the structural identity of this compound validated in experimental settings?

Structural validation combines high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. HRMS and NMR confirm molecular weight and functional group integrity. Co-crystallization with human ACE2 (hACE2) validates binding modes, showing direct interaction between this compound’s carboxylate group and the zinc ion in ACE2’s peptidase domain. X-ray diffraction at 2.5 Å resolution confirms stereochemical (S,S)-configuration .

Q. What standardized protocols exist for assessing this compound’s ACE2 inhibitory activity in vitro?

ACE2 binding affinity is quantified using competitive displacement assays with [³H]this compound in HEK-ACE2 cells. Cells are incubated with radiolabeled this compound and increasing concentrations of test compounds. IC₅₀ values are calculated by normalizing displacement curves, with this compound’s IC₅₀ reported as 0.44 nM. Parallel assays for selectivity (e.g., against bovine carboxypeptidase A) ensure specificity .

Advanced Research Questions

Q. How can radiofluorinated this compound derivatives be designed for PET imaging of ACE2 in vivo?

Radiofluorinated tracers (e.g., [¹⁸F]F-MLN-4760) are synthesized via nucleophilic aromatic substitution (SNAr) on pyridine precursors, avoiding toxic stannylated intermediates. Tert-butyl protection of carboxylic acids enables mild deprotection post-radiolabeling. Preclinical validation involves uptake studies in HEK-ACE2 cells and computational modeling to confirm conserved binding modes. Derivatives show 3–7× lower ACE2 affinity than this compound but retain sufficient targeting for imaging .

Q. What computational approaches predict this compound’s binding dynamics with ACE2?

Molecular dynamics (MD) simulations and homology modeling based on hACE2/MLN-4760 co-crystal structures (PDB: 1R4L) reveal key interactions. Simulations show this compound stabilizes ACE2’s closed conformation via zinc coordination, but SARS-CoV-2 spike protein binding reopens the active site, displacing the inhibitor. Free-energy perturbation calculations validate binding energetics .

Q. How should researchers resolve contradictory data on this compound’s effects on neutrophil migration?

this compound reduces neutrophil recruitment in murine airway models (oral dosing, 24h) but increases CD11b+ cells in other studies. Contradictions may arise from dosage (100 μM vs. lower concentrations) or administration routes (oral vs. systemic). Standardizing in vivo protocols (e.g., flow cytometry for myeloid cell quantification) and controlling for ACE2-independent pathways (e.g., P38 MAPK/AP-1 signaling) are critical .

Q. What mechanisms underlie this compound’s pro-oxidative effects in hypertensive models?

Chronic low-dose this compound (subcutaneous infusion in SHRs) elevates oxidative stress markers (e.g., lipid peroxidation) but upregulates NRF2-mediated antioxidant genes (e.g., Nfe2l2). Compensatory increases in hydrogen sulfide (H₂S) and nitric oxide (NO) mitigate hypertension exacerbation. Researchers should quantify H₂S (methylene blue assay) and NO (Griess reagent) alongside RNA-seq for antioxidant pathways .

Q. Does this compound restore ACE2 enzymatic activity when displaced by viral spike proteins?

MD simulations show SARS-CoV-2 spike RBD binding displaces this compound from ACE2’s active site, reverting it to an open conformation. Surface plasmon resonance (SPR) confirms no direct RBD-MLN-4760 interaction. To test functional restoration, measure ACE2 enzymatic activity (e.g., fluorogenic substrate cleavage) in co-incubation assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s ACE2 inhibition?

SAR focuses on modifying the chlorophenyl and imidazole moieties. Fluorine substitution at the para-position (F-MLN-4760) retains binding, while pyridine derivatives (F-Aza-MLN-4760) reduce affinity 7-fold. Computational docking screens and alanine scanning mutagenesis of ACE2 identify residues critical for inhibitor binding (e.g., His345, Glu375) .

Q. What experimental controls are essential when assessing this compound’s anti-inflammatory effects?

Include ACE2 knockout models to distinguish on-target effects from off-target pathways (e.g., AP-1/P38 MAPK). Use LPS-challenged hepatocytes to quantify IL-6/TNF-α suppression and Western blotting for phospho-P38. Dose-response studies (10⁻⁷–10⁻⁵ M this compound) clarify concentration-dependent effects .

属性

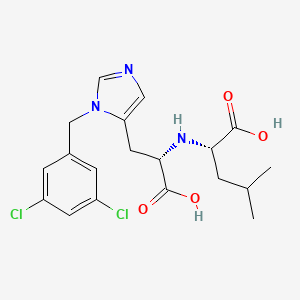

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCRGGIJNDEAB-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184609 | |

| Record name | GL-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305335-31-3 | |

| Record name | GL-1001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305335313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORE-1001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GL-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORE-1001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LD0ZHV25K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。